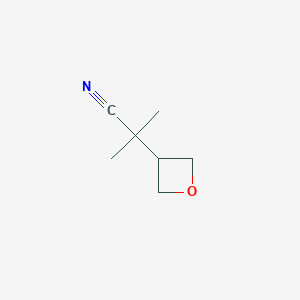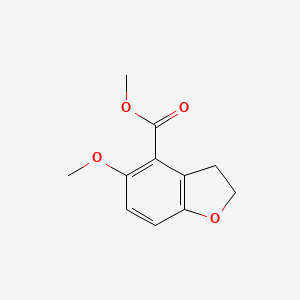
3-(2H-1,2,3-Triazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,2,3-Triazol-2-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-Triazol-2-yl)pyridine typically involves a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. This reaction is highly efficient and produces the triazole ring in a regioselective manner. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2H-1,2,3-Triazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
3-(2H-1,2,3-Triazol-2-yl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2H-1,2,3-Triazol-2-yl)pyridine varies depending on its application. In medicinal chemistry, it often involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes that can catalyze various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: This compound also features a triazole ring attached to a pyridine ring but differs in the position of the triazole ring attachment.
3,5-Bis(1′,2′,4′-triazol-1′-yl)pyridine: This compound has two triazole rings attached to the pyridine ring, offering different coordination and electronic properties.
Uniqueness
3-(2H-1,2,3-Triazol-2-yl)pyridine is unique due to its specific structural configuration, which allows for versatile chemical modifications and applications. Its ability to form stable complexes with a variety of metals and its potential in medicinal chemistry make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C7H6N4 |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
3-(triazol-2-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-9-4-5-10-11/h1-6H |
Clé InChI |
NJRYJHSCUMBRAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)N2N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine](/img/structure/B12865154.png)
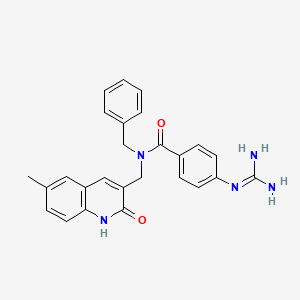
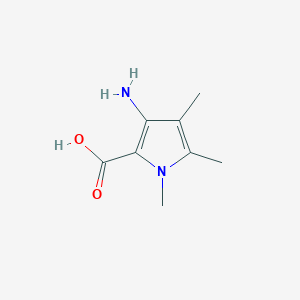

![1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
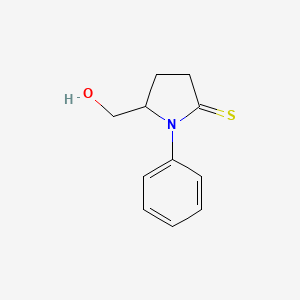

![3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12865214.png)
